Product packaging for Magnesium ethane-1,2-diolate(Cat. No.:CAS No. 53651-67-5)

Magnesium ethane-1,2-diolate

Cat. No.: B13754326
CAS No.: 53651-67-5
M. Wt: 84.36 g/mol
InChI Key: LPFAVACZDGLXHQ-UHFFFAOYSA-N
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Description

Contextualization within Alkoxide and Diolate Coordination Compounds

The coordination chemistry of magnesium ethane-1,2-diolate is best understood by first considering the larger classes of compounds to which it belongs: magnesium alkoxides and magnesium diolates.

Magnesium Alkoxides: These are compounds where a magnesium ion is bonded to one or more alkoxide groups (RO⁻). Simple magnesium alkoxides, such as magnesium ethoxide (Mg(OEt)₂), are often polymeric and have been explored as catalysts. nsf.gov More complex systems involve bulky ancillary ligands to create well-defined, mononuclear magnesium bis(alkoxide) complexes, which are soluble in organic solvents and serve as valuable pre-catalysts for ring-opening polymerization of cyclic esters and copolymerization reactions. nsf.govrsc.org The reactivity and structure of these complexes are highly dependent on the steric and electronic properties of the alkoxide ligands. rsc.orgacs.org

Magnesium Diolates: Diolates are dianions derived from diols (glycols), featuring two oxygen atoms that can coordinate to a metal center. Ethane-1,2-diolate is the simplest chelating diolate ligand. The two oxygen atoms can bind to a single magnesium center, forming a stable five-membered ring, a structural motif common for chelating ligands like ethane-1,2-diamine. doubtnut.com This chelation can influence the geometry and stability of the resulting complex. Magnesium diolate complexes have been investigated in various contexts, from precursors for materials to components in energetic systems. ontosight.aitandfonline.com For example, magnesium 5,5′-bistetrazole-1,1′-diolate has been synthesized and studied for its potential as an environmentally friendly energetic catalyst. tandfonline.comtandfonline.com

This compound is a fundamental example of a homoleptic magnesium diolate. Its structure and reactivity are governed by the strong Mg-O bonds and the chelating nature of the ethane-1,2-diolate ligand, which predisposes it to form stable, often aggregated or polymeric, structures.

Historical Development of Research on Magnesium Glycolates

Research into alkaline earth metal glycolates, including the magnesium derivative, has progressed from fundamental synthesis and characterization to applications in materials science. Early studies focused on establishing reliable synthetic routes and understanding the basic properties of these compounds.

The synthesis of magnesium glycolate (B3277807) can be achieved through the reaction of magnesium metal or magnesium oxide with ethylene (B1197577) glycol. ontosight.ai Studies have investigated the thermal properties of alkaline earth glycolates, noting that the magnesium compound can be obtained in a hydrated form. unesp.br Thermal decomposition studies revealed that unlike other alkaline earth glycolates that form carbonate intermediates, magnesium glycolate decomposes directly to magnesium oxide. unesp.br

More recent research has shifted towards utilizing magnesium glycolates as precursors or intermediates in the synthesis of advanced materials. For instance, magnesium glycolate has been identified as a key intermediate in the formation of hierarchical flowerlike magnesium oxide (MgO) hollow spheres, which have potential applications in adsorption and catalysis. researchgate.net This demonstrates a developmental trajectory from simple chemical synthesis to sophisticated materials engineering. The compound's role has also been noted in the degradation of magnesium alloys coated with biodegradable polymers like poly(lactic-co-glycolic acid), where the formation of soluble magnesium glycolate can influence the corrosion process. psu.edu

Significance of Ethane-1,2-diolate as a Ligand in Magnesium Chemistry

The ethane-1,2-diolate anion is a significant ligand in magnesium coordination chemistry due to its simple structure combined with its effective chelating ability. As a bidentate ligand, it uses its two oxygen donor atoms to bind to the magnesium center, forming a thermodynamically stable five-membered chelate ring. doubtnut.com This chelation is a key feature that influences the structure and reactivity of the resulting complexes.

The significance of this ligand can be summarized in several points:

Structural Stabilization: The chelate effect provides extra stability to the magnesium complex compared to coordination with two separate monodentate alcoholate ligands. This can lead to the formation of discrete molecular units or well-defined polymeric chains.

Control of Coordination Environment: By occupying two coordination sites, the ethane-1,2-diolate ligand helps to define the geometry around the magnesium ion. In the presence of other ligands or solvent molecules, this can lead to specific coordination numbers and geometries, such as the octahedral coordination seen in a related magnesium diolate hexahydrate complex. tandfonline.comtandfonline.com

Bridging Capability: While chelating to a single metal center is common, diolate ligands can also bridge two or more metal centers. This is observed in related unsaturated ethenediolate complexes of magnesium, where the {C₂H₂O₂}²⁻ unit can bridge multiple metal atoms, facilitating the formation of polynuclear structures and unique reactivity. d-nb.inforsc.org This potential for both chelation and bridging allows for the construction of diverse and complex supramolecular architectures.

Reactivity Modulation: The ethane-1,2-diolate ligand can serve as a non-innocent or reactive component. For example, its formation and subsequent decomposition are crucial steps in the synthesis of tailored MgO nanomaterials. researchgate.net

Overview of Current Research Trajectories for this compound Systems

Current research involving this compound and related magnesium diolate/alkoxide systems is diverse, spanning catalysis, materials science, and fundamental organometallic chemistry.

Catalysis: Simple and complex magnesium alkoxides are actively being investigated as catalysts for polymerization reactions. rsc.org Mononuclear magnesium bis(alkoxide) complexes have shown high efficiency in the ring-opening polymerization of lactides and the copolymerization of anhydrides and epoxides. nsf.gov While research often focuses on more complex alkoxides to tune reactivity, the fundamental principles are relevant to simpler systems like this compound. Furthermore, mixed oxides of magnesium are used to catalyze the synthesis of methyl glycolate, a related chemical. lpnu.ualp.edu.ua

Precursors for Advanced Materials: A significant and promising research direction is the use of this compound as a precursor for synthesizing magnesium-based materials. It is used in the production of certain plastics and resins. ontosight.ai A notable example is its role as a sacrificial template to create magnesium oxide (MgO) hollow spheres with high surface area, which are valuable for adsorption and catalysis. researchgate.net

Energetic Materials: The diolate functional group is being incorporated into novel energetic materials. The synthesis of magnesium 5,5′-bistetrazole-1,1′-diolate hexahydrate highlights a trajectory where magnesium is coordinated by a diolate ligand to create environmentally friendly burning rate catalysts for solid rocket propellants. tandfonline.comtandfonline.com

Small Molecule Activation: Research into the reactivity of low-valent magnesium compounds has shown that they can reductively couple carbon monoxide (CO) to form magnesium ethenediolate complexes. d-nb.inforsc.org These diolate-type complexes are stable and can be used to synthesize other useful small organic molecules. d-nb.info This field showcases the ability of magnesium, supported by diolate ligands, to mediate complex C-C bond-forming reactions, a fundamentally important area of chemistry.

Research Findings on Related Magnesium Alkoxide/Diolate Complexes

Magnesium Complex TypeKey Research FindingApplication/SignificanceReference
Alkaline Earth GlycolatesMagnesium glycolate decomposes directly to MgO without a carbonate intermediate.Understanding of thermal decomposition pathways. unesp.br
cis-Ethenediolate ComplexAnionic magnesium hydrides couple CO to form a bridging ethenediolate complex.Sustainable synthesis of organic molecules from C1 feedstocks. d-nb.info
Bulky Bis(alkoxide) ComplexesMononuclear Mg(OR)₂(THF)₂ complexes are active catalysts for ring-opening polymerization (ROP).Development of non-toxic catalysts for biodegradable polymers. nsf.govrsc.org
β-Diiminato Mg AlkoxideComplexes are active for ROP of lactides; reactivity is influenced by both steric and electronic factors.Fundamental studies on structure-activity relationships in catalysis. acs.orgacs.org
5,5′-Bistetrazole-1,1′-diolate ComplexForms a stable [Mg(BTO)(H₂O)₆] complex with octahedral geometry.Potential as a green energetic combustion catalyst. tandfonline.comtandfonline.com
Magnesium Glycolate IntermediateActs as a precursor to form hierarchical flowerlike MgO hollow spheres.Synthesis of advanced nanomaterials for catalysis and adsorption. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4MgO2 B13754326 Magnesium ethane-1,2-diolate CAS No. 53651-67-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53651-67-5

Molecular Formula

C2H4MgO2

Molecular Weight

84.36 g/mol

IUPAC Name

magnesium;ethane-1,2-diolate

InChI

InChI=1S/C2H4O2.Mg/c3-1-2-4;/h1-2H2;/q-2;+2

InChI Key

LPFAVACZDGLXHQ-UHFFFAOYSA-N

Canonical SMILES

C(C[O-])[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Magnesium Ethane 1,2 Diolate

Direct Synthesis Routes from Magnesium Precursors

Direct synthesis methods are the most straightforward approaches to obtaining magnesium ethane-1,2-diolate. These methods typically involve the reaction of a magnesium source with ethylene (B1197577) glycol, leading to the formation of the diolate through the displacement of other functional groups or by direct metal-alcohol reaction.

In solvent-mediated synthesis, a suitable solvent is used to facilitate the reaction between the magnesium precursor and ethylene glycol. The choice of solvent can influence the reaction rate, yield, and the properties of the resulting this compound.

One common approach involves the reaction of magnesium metal with an alcohol, in this case, ethylene glycol, to produce the corresponding magnesium alkoxide. For instance, the synthesis of magnesium methoxide (B1231860) is achieved by reacting solid magnesium with methanol. lookchem.com A similar principle can be applied to the synthesis of this compound, where magnesium metal reacts directly with ethylene glycol. The reaction is analogous to the preparation of other magnesium alkoxides where the metal is treated with an excess of the corresponding alcohol. google.com

Another solvent-mediated approach utilizes a magnesium salt, such as magnesium chloride, as the precursor. In this method, hydrated magnesium chloride can be dissolved in anhydrous ethylene glycol. google.com While the primary purpose of this procedure in the cited literature is the preparation of anhydrous magnesium chloride, the formation of a magnesium-glycolate complex as an intermediate is implied. By adapting the reaction conditions, such as temperature and removal of byproducts, this method could be tailored to favor the formation and isolation of this compound.

The general reaction for the formation of a magnesium alkoxide from a magnesium salt and an alcohol in a solvent can be represented as:

MgCl₂(solv) + 2HOCH₂CH₂OH ⇌ Mg(OCH₂CH₂O)(solv) + 2HCl

To drive the equilibrium towards the product, a base is often added to neutralize the liberated acid (e.g., HCl).

A study on the synthesis of various metal oxide nanowires demonstrated that heating a metal precursor in ethylene glycol can lead to the formation of a metal glycolate (B3277807) complex. rsc.org Although magnesium was not the focus of this particular study, the methodology suggests that heating a suitable magnesium precursor, such as magnesium acetate (B1210297) or magnesium nitrate, in ethylene glycol could be a viable route to produce this compound. rsc.org

Table 1: Comparison of Solvent-Mediated Synthesis Precursors

Precursor Reactant Solvent Potential Byproducts Reference
Magnesium Metal (Mg) Ethylene Glycol Excess Ethylene Glycol Hydrogen Gas (H₂) lookchem.com
Magnesium Chloride (MgCl₂) Ethylene Glycol Ethylene Glycol Hydrochloric Acid (HCl) google.com
Magnesium Acetate (Mg(CH₃COO)₂) Ethylene Glycol Ethylene Glycol Acetic Acid (CH₃COOH) rsc.org

Non-aqueous synthesis techniques are crucial for preparing high-purity, anhydrous this compound, as the presence of water can lead to the formation of magnesium hydroxide (B78521) and other undesired byproducts. These methods often employ organometallic precursors in aprotic, anhydrous solvents.

A general method for preparing magnesium alkoxides involves the reaction of a 1,3-diene/magnesium metal addition product with an alcohol in a polar, aprotic solvent. google.com This approach could be adapted for the synthesis of this compound by using ethylene glycol as the alcohol. The reaction is highly exothermic and can be carried out in solvents like tetrahydrofuran (THF). google.com

Another versatile precursor for the synthesis of magnesium alkoxides is n-butyl-sec-butylmagnesium. rsc.orgresearchgate.net The reaction of this organomagnesium compound with two equivalents of an alcohol leads to the formation of the corresponding magnesium bis(alkoxide). rsc.orgresearchgate.net By analogy, the reaction with one equivalent of ethylene glycol would be expected to yield this compound.

The synthesis of magnesium nanoparticles via the reduction of an organometallic precursor in an aprotic solvent like THF has also been reported. nih.gov Such highly reactive magnesium nanoparticles could serve as an excellent starting material for the synthesis of this compound upon reaction with ethylene glycol in a non-aqueous medium.

Mechanochemical synthesis, which involves inducing reactions through mechanical energy (e.g., ball milling), offers a solvent-free or low-solvent alternative to traditional solution-based methods. organic-chemistry.orgnih.gov This technique can enhance reaction rates and lead to the formation of novel materials.

The mechanochemical synthesis of magnesium-based carbon nucleophiles (Grignard reagents) in a ball mill has been successfully demonstrated. organic-chemistry.orgnih.govresearchgate.net This approach is robust and can be performed in air, which simplifies the experimental setup. organic-chemistry.org A similar mechanochemical approach could be envisioned for the synthesis of this compound, where magnesium metal or magnesium hydride is milled with ethylene glycol. The mechanical energy would facilitate the breaking of the O-H bonds in ethylene glycol and the formation of Mg-O bonds.

Polyethylene glycols (PEGs) have been used as grinding additives in mechanochemical preparations, acting as liquid-assisted grinding agents. nih.gov The use of ethylene glycol in a similar capacity during the milling of a magnesium precursor could directly lead to the formation of this compound.

Ligand Exchange and Transmetalation Strategies

Ligand exchange and transmetalation are powerful synthetic tools in coordination chemistry for the preparation of complexes that are not easily accessible through direct synthesis.

Ligand exchange involves the substitution of one or more ligands in a coordination complex with another ligand. In the context of this compound synthesis, a pre-existing magnesium complex with labile ligands could be treated with ethylene glycol. For example, a magnesium complex with weakly coordinated solvent molecules or other anions could undergo ligand exchange to form the more stable chelate complex with the ethane-1,2-diolate ligand. The synthesis of water-soluble gold nanoparticles via interfacial ligand exchange reactions showcases the utility of this approach. cmu.edu

Transmetalation involves the transfer of a ligand from one metal center to another. mdpi.comnih.govresearchgate.net For the synthesis of this compound, a potential route could involve the reaction of a magnesium precursor (e.g., MgCl₂) with a pre-formed ethane-1,2-diolate of a more electropositive metal or a less oxophilic metal. However, given magnesium's high electropositivity and oxophilicity, finding a suitable diolate precursor for a favorable transmetalation reaction might be challenging. A more common application of transmetalation in magnesium chemistry is the transfer of an organic group from magnesium to another metal. nih.govrsc.orgnih.gov

A more plausible transmetalation-type strategy would be the reaction of a magnesium amide, such as Mg[N(SiMe₃)₂]₂, with ethylene glycol. This reaction would proceed via protonolysis of the M-N bond by the alcohol, leading to the formation of the magnesium alkoxide and the volatile amine byproduct, which can be easily removed.

Control over Crystallinity and Particle Morphology during Synthesis

The control over the crystallinity and particle morphology of this compound is crucial for its application in areas such as catalysis and materials science, as these properties can significantly influence its reactivity, solubility, and bulk density.

The morphology of magnesium ethoxide particles has been shown to be influenced by the characteristics of the magnesium precursor and other process parameters. researchgate.net Similarly, for this compound, factors such as the choice of magnesium precursor, the reaction temperature, stirring speed, and the presence of additives can be expected to play a significant role in determining the final particle size and shape. For instance, in the synthesis of magnesium ethoxide, the particles are observed to grow on the surface of magnesium granules and are then detached. researchgate.net

The solvent environment also has a profound impact on particle morphology. The use of inert substances like silicone oil and n-hexane as modulators in the synthesis of magnesium ethoxide allows for the tailoring of particle characteristics. researchgate.net Analogously, the choice of solvent or solvent mixtures in the synthesis of this compound could be used to control its morphology.

Template-directed synthesis is a powerful technique for controlling the morphology and size of materials. In this approach, a templating agent, such as a surfactant or a polymer, is used to direct the growth of the desired material into a specific shape or size.

Polyethylene glycol (PEG) has been shown to act as a template in the preparation of magnesium hydroxide, influencing the growth mode and morphology of the crystals. mdpi.com The ether groups in the PEG molecular chain can interact with the hydroxyl groups of magnesium hydroxide via hydrogen bonding, providing a template for crystal growth. mdpi.com A similar mechanism could be employed for this compound, where ethylene glycol itself or a longer-chain PEG could direct the assembly and crystallization of the diolate, potentially leading to the formation of nanostructures or particles with a controlled morphology.

The use of different capping agents, which are molecules that bind to the surface of a growing particle, is another way to control particle shape and prevent agglomeration. inl.gov By selecting appropriate capping agents that can coordinate to the magnesium center in this compound, it may be possible to control its growth and obtain particles with desired morphologies.

Table 2: Factors Influencing Crystallinity and Morphology

Factor Effect Example Compound Reference
Magnesium Precursor Characteristics Influences reaction kinetics and morphology Magnesium Ethoxide researchgate.net
Solvent Environment Modulates particle characteristics Magnesium Ethoxide researchgate.net
Templating Agent (e.g., PEG) Directs crystal growth and morphology Magnesium Hydroxide mdpi.com
Capping Agents Control particle shape and prevent agglomeration General Nanoparticles inl.gov

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal syntheses are versatile techniques for the preparation of a wide range of inorganic materials. These methods involve heating precursors in a solvent (in a sealed vessel) above its boiling point, which increases the pressure and facilitates the dissolution and reaction of starting materials. For the synthesis of metal alkoxides like this compound, ethylene glycol can serve as both the solvent and the reactant.

In a hypothetical solvothermal synthesis of this compound, magnesium metal or a magnesium precursor (e.g., magnesium oxide, magnesium chloride) would be heated in an excess of ethylene glycol in an autoclave. The elevated temperature and pressure would promote the reaction between the magnesium species and ethylene glycol, leading to the formation of the diolate.

Hypothetical Reaction Parameters for Solvothermal Synthesis:

ParameterValue/Condition
Magnesium Precursor Magnesium powder, Magnesium oxide (MgO)
Solvent/Reactant Ethylene glycol (HOCH₂CH₂OH)
Temperature 150-250 °C
Reaction Time 12-48 hours
Atmosphere Inert (e.g., Nitrogen, Argon)

It is important to note that the direct reaction of magnesium metal with ethylene glycol at elevated temperatures would also produce hydrogen gas, necessitating careful pressure management in a sealed reactor. The use of a magnesium precursor like magnesium oxide may offer a safer alternative, though potentially requiring longer reaction times or higher temperatures to achieve complete conversion.

Hydrothermal methods, which specifically use water as the solvent, are less likely to be employed for the direct synthesis of this compound due to the high reactivity of magnesium alkoxides with water, which would lead to the formation of magnesium hydroxide and ethylene glycol.

Mechanistic Investigations of this compound Formation

The formation of this compound from magnesium and ethylene glycol can be understood through the general principles of metal alkoxide formation. The reaction involves the deprotonation of the alcohol (ethylene glycol) by the metal (magnesium).

Mg + HOCH₂CH₂OH → Mg(OCH₂CH₂O) + H₂

The mechanism of this reaction likely proceeds through several steps:

Adsorption and Surface Reaction: Ethylene glycol molecules adsorb onto the surface of the magnesium metal. The acidic protons of the hydroxyl groups interact with the metallic surface.

Electron Transfer and Proton Abstraction: Magnesium, being an electropositive metal, donates electrons to the ethylene glycol molecules. This facilitates the cleavage of the O-H bonds and the release of hydrogen gas. This process results in the formation of a magnesium-glycolate species on the surface.

Formation of the Diolate: As both hydroxyl groups of a single ethylene glycol molecule react with the magnesium, a cyclic five-membered ring structure is formed, resulting in the stable this compound. The chelate effect of the bidentate diol ligand contributes to the thermodynamic stability of the product.

In the case of using a magnesium precursor like magnesium oxide, the mechanism would involve the acid-base reaction between the basic oxide and the weakly acidic ethylene glycol at elevated temperatures.

Factors Influencing the Reaction:

FactorInfluence
Temperature Higher temperatures increase the reaction rate by providing the necessary activation energy for the O-H bond cleavage.
Purity of Reactants The presence of water will lead to the competing formation of magnesium hydroxide. Anhydrous conditions are crucial for the synthesis of the alkoxide.
Surface Area of Magnesium When using magnesium metal, a higher surface area (e.g., powder or turnings) will increase the reaction rate.
Catalysts While not explicitly documented for this specific reaction, catalysts such as iodine are often used to initiate the reaction of magnesium with alcohols by disrupting the passivating oxide layer on the metal surface.

Further detailed mechanistic studies, potentially involving spectroscopic techniques and computational modeling, would be necessary to fully elucidate the reaction pathways and intermediates involved in the formation of this compound under solvothermal conditions.

Advanced Structural Elucidation and Characterization of Magnesium Ethane 1,2 Diolate Complexes

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For magnesium-based coordination complexes, this method provides unambiguous information about the coordination number of the magnesium ion, its geometry, and the bonding modes of the ligands. In many organometallic complexes, Mg²⁺ prefers an octahedral coordination geometry. nih.gov The ethane-1,2-diolate ligand, derived from ethylene (B1197577) glycol, typically coordinates to the magnesium center through its oxygen atoms.

In related metal-diolate complexes, the diolate ligand has been observed to act as a bridging ligand, connecting two or more metal centers. For instance, in a related magnesium ethenediolate complex, the {C₂H₂O₂}²⁻ unit coordinates through its oxygen atoms to a magnesium center. rsc.org Similarly, studies on copper complexes have shown the ethane-1,2-dioxide moiety acting as a bridge between two metal units. mdpi.com This bridging capability allows for the formation of polynuclear or polymeric structures.

Bond Lengths and Angles in Magnesium Ethane-1,2-diolate Units

The precise measurement of bond lengths and angles is crucial for understanding the nature of the chemical bonds within the complex. In magnesium complexes, the Mg-O bond length is a key parameter. While a definitive crystal structure for pure this compound is not widely published, data from closely related structures provide valuable reference points. For example, Mg-O bond lengths in a magnesium ethenediolate complex have been reported to be approximately 1.986 Å and 1.992 Å. rsc.org Other magnesium-oxygen bonds in different coordination environments have been measured in the range of 2.013 Å to 2.054 Å. cardiff.ac.uk The C-O and C-C bond lengths within the diolate ligand are consistent with those of single bonds.

Table 1: Representative Bond Lengths from Related Metal-Diolate Complexes
BondCompound TypeBond Length (Å)Reference
Mg–OMagnesium Ethenediolate Complex1.986(2) - 1.992(2) rsc.org
Mg–OGeneric Magnesium Alkoxide~2.014 cardiff.ac.uk
Cu–OCopper(II) Ethane-1,2-dioxide Complex1.918 - 1.964 mdpi.com

Powder X-ray Diffraction for Polymorph Identification and Phase Purity

Powder X-ray diffraction (PXRD) is an essential analytical tool for the characterization of polycrystalline materials. It is used to identify crystalline phases, assess sample purity, and investigate polymorphism. googleapis.comgoogle.com Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ), which serves as a "fingerprint" for that particular phase. nist.gov

For this compound, PXRD would be used to confirm that the desired compound has been formed and to check for the presence of crystalline impurities, such as unreacted starting materials or byproducts like magnesium oxide or hydroxide (B78521). psu.eduresearchgate.net Furthermore, the technique is critical for identifying polymorphs—different crystal structures of the same chemical compound. google.com Since polymorphs can have different physical properties, controlling the polymorphic form is crucial. A PXRD analysis would clearly distinguish between different polymorphs by their unique diffraction patterns. googleapis.com

Table 2: Example of Data Presentation in Powder X-ray Diffraction Analysis
Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
18.54.7945
25.93.4460
32.12.79100
38.22.3585
49.71.8370
Note: The data in this table is illustrative for a generic magnesium-based material and does not represent a measured pattern of pure this compound. nanoscalereports.com

Electron Microscopy Studies of Morphology and Microstructure

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for investigating the morphology and microstructure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) Characterization

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a material's surface topography. This technique provides valuable information about the size, shape, and texture of particles, as well as their state of aggregation. researchgate.net Studies on materials prepared using ethylene glycol routes have revealed diverse morphologies. For instance, SEM analysis of magnesium oxide precursors derived from ethylene glycol has shown structures ranging from fibrous to granular. psu.edu The morphology can be influenced by synthesis conditions, with some preparations leading to well-defined particles while others result in larger agglomerates. tandfonline.com For this compound, SEM would characterize the particle morphology, which could appear as distinct crystals, aggregates of smaller nanoparticles, or other complex structures.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure of a material. rsc.org TEM can reveal the size and shape of individual nanoparticles, even within a larger agglomerate. researchgate.net High-Resolution TEM (HRTEM) provides the ability to image the atomic lattice of a crystalline material. researchgate.net This allows for direct visualization of the crystal lattice planes and measurement of the lattice spacing. researchgate.net HRTEM is a powerful tool for confirming the crystallinity of nanoparticles, identifying crystal defects, and observing the ordered arrangement of atoms, which can corroborate findings from X-ray diffraction. researchgate.netresearchgate.net

Table 3: Summary of Morphological and Structural Information from Electron Microscopy
TechniqueInformation ObtainedObserved Features in Related MaterialsReference
SEMSurface topography, particle size and shape, aggregationFibrous structures, granular particles, agglomerates psu.edutandfonline.com
TEMInternal structure, nanoparticle dimensions, morphologyNanoparticles (20-50 nm), agglomerates >100 nm researchgate.net
HRTEMCrystallinity, lattice fringes, crystal defectsClear lattice fringes, hexagonal facets, regular faces researchgate.netresearchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure Elucidation

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that probes the local environment of specific atomic nuclei, providing detailed information about chemical structure, polymorphism, and intermolecular interactions in solid materials. researchgate.netethz.ch For this compound, ssNMR can differentiate between various crystalline forms, identify the number of distinct magnesium sites, and characterize the conformation and dynamics of the diolate ligand.

1H, 13C, and 25Mg Solid-State NMR Probes

The combination of ¹H, ¹³C, and ²⁵Mg ssNMR provides a multi-faceted view of the structure of this compound.

¹H and ¹³C Solid-State NMR: ¹H and ¹³C NMR are fundamental for characterizing the organic ethane-1,2-diolate ligand. ¹H ssNMR is highly sensitive to the proximity of hydrogen atoms, making it useful for studying intermolecular packing and the presence of hydroxyl groups or coordinated water molecules. geologyscience.ru ¹³C ssNMR, often performed with cross-polarization from protons (CP/MAS), provides information on the different carbon environments within the diolate ligand. geologyscience.runih.gov For this compound, the two carbon atoms are chemically equivalent in a symmetric coordination environment, which would result in a single ¹³C resonance. Any splitting of this signal would indicate a lower symmetry, with non-equivalent carbon atoms. For instance, in studies of related magnesium alkoxides like magnesium methoxide (B1231860) and ethoxide, distinct ¹³C signals are observed for the alkoxy groups. A study on magnesium methoxide reported a ¹³C signal at 50.8 ppm from ¹H-¹³C CP/MAS NMR. rsc.org Another study identified a surface magnesium ethoxide species with a characteristic ¹³C resonance. acs.org These findings on analogous compounds are critical for interpreting the spectra of this compound.

²⁵Mg Solid-State NMR: The ²⁵Mg nucleus, while challenging to study due to its low natural abundance (10.00%), low gyromagnetic ratio, and quadrupolar nature (spin I = 5/2), offers direct insight into the magnesium coordination sphere. rsc.orgresearchgate.net The use of high magnetic fields is often necessary to improve the resolution and sensitivity of ²⁵Mg NMR spectra. rsc.org The key parameters derived from ²⁵Mg ssNMR spectra are the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ). Both parameters are highly sensitive to the coordination number and symmetry of the Mg²⁺ ion's local environment. nih.gov For magnesium compounds with oxygen ligands, distinct ranges for δiso are often observed for different coordination numbers (e.g., four-coordinate [IV]Mg, five-coordinate [V]Mg, and six-coordinate [VI]Mg). lancs.ac.uk Studies on various magnesium-oxygen compounds show that small changes in the local structure, such as hydration state, profoundly affect the observed spectra. nih.govlancs.ac.uk While specific data for this compound is not available, analysis of related magnesium-oxyanion compounds provides a reference for expected values. nih.gov

Table 1: Representative ¹³C and ²⁵Mg Solid-State NMR Data for Analogous Magnesium Compounds

Compound Nucleus Technique Isotropic Chemical Shift (δiso) / ppm Quadrupolar Coupling Constant (CQ) / MHz Reference
Magnesium Methoxide ¹³C CP/MAS 50.8 N/A rsc.org
Magnesium Acetate (B1210297) (anhydrous, α-Mg(OAc)₂) ²⁵Mg MAS 17.0, 19.3, 23.9 4.80, 2.50, 4.25 lancs.ac.uk
Magnesium Acetate Tetrahydrate (Mg(OAc)₂·4H₂O) ²⁵Mg MAS 8.8 2.45 lancs.ac.uk

This table presents data from analogous compounds to illustrate the expected range of NMR parameters.

Correlation Spectroscopy in Solid-State NMR

Two-dimensional (2D) correlation ssNMR experiments are instrumental in establishing connectivity and spatial proximities between different nuclei. rsc.org

Homonuclear Correlation: Techniques like ¹H-¹H correlation spectroscopy can reveal protons that are close to each other in space, helping to define the conformation of the ethane-1,2-diolate ligand and how molecules pack in the solid state. nih.gov

Heteronuclear Correlation (HETCOR): ¹H-¹³C HETCOR experiments correlate the signals of protons and carbons that are directly bonded or in close spatial proximity. rsc.org This is invaluable for assigning the ¹H and ¹³C resonances unambiguously. For this compound, this technique would confirm the connectivity within the organic ligand. Furthermore, advanced techniques could probe ¹³C-²⁵Mg or ¹H-²⁵Mg correlations, providing direct evidence of the ligand's binding to the magnesium center. Such experiments, while technically demanding, yield definitive structural assignments. For example, 2D HETCOR has been effectively used to resolve and assign signals in complex organic solids, significantly enhancing spectral resolution by mitigating broadening effects. rsc.org

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local geometric and electronic structure of a selected atomic species. nih.gov For this compound, Mg K-edge XAS can be used to determine the coordination number, symmetry, and bond distances of the magnesium centers. cern.chnih.gov

X-ray Absorption Near-Edge Structure (XANES) Analysis

The XANES region refers to the features at and just above the absorption edge. The shape and energy position of the Mg K-edge are highly sensitive to the local environment of the magnesium atom. psu.edu The analysis of XANES spectra can reveal:

Oxidation State: While magnesium is expected to be in the +2 oxidation state, the edge position can confirm this.

Coordination Geometry: The pre-edge features and the shape of the main absorption edge act as a fingerprint for the coordination environment (e.g., tetrahedral vs. octahedral). researchgate.netresearchgate.net Studies on various magnesium-bearing minerals have shown that the main absorption peak shifts to higher energies as the Mg coordination number increases. researchgate.net For this compound, which features a magnesium-oxygen coordination sphere, the XANES spectrum is expected to be similar to that of other Mg-O compounds like MgO or hydrated magnesium salts. cern.chaps.org Comparing the experimental spectrum of the diolate complex to these standards allows for a qualitative determination of the coordination geometry. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

The EXAFS region consists of oscillations that appear at energies well above the absorption edge. researchgate.net These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal can yield quantitative structural information:

Bond Distances: The frequencies of the EXAFS oscillations are related to the distances between the absorbing Mg atom and its neighboring oxygen atoms. This allows for a very precise determination of the Mg-O bond lengths.

Coordination Number: The amplitude of the oscillations is proportional to the number of neighboring atoms. This provides a direct measure of the Mg coordination number.

Neighbor Identity: The shape of the amplitude function can help distinguish between different types of neighboring atoms (e.g., oxygen vs. carbon), although this can be challenging for elements with similar atomic numbers.

For this compound, EXAFS analysis would provide the average Mg-O bond distances and the number of oxygen atoms in the first coordination shell, offering a precise picture of the magnesium binding site. nih.gov

Table 2: Expected Information from Mg K-edge XAS of this compound

Spectroscopy Region Information Provided Expected Findings for Mg Ethane-1,2-diolate
XANES Oxidation State, Coordination Geometry (fingerprint) Confirmation of Mg(II); determination of tetrahedral, octahedral, or other coordination by comparison with standards like MgO. researchgate.netresearchmap.jp

| EXAFS | Coordination Number, Bond Distances, Neighbor Identity | Quantitative values for the number of coordinating oxygen atoms and precise Mg-O bond lengths. |

Neutron Diffraction for Light Atom Localization and Magnetic Structures

While X-ray diffraction is a standard tool for structure determination, it is relatively insensitive to light atoms like hydrogen. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering cross-section does not depend on the atomic number in a simple way. stfc.ac.uk For hydrogen's isotope, deuterium (B1214612) (²H), the scattering length is comparable to that of heavier atoms.

For this compound, neutron diffraction would be uniquely suited for:

Localization of Hydrogen Atoms: Precisely determining the positions of the hydrogen atoms on the methylene (B1212753) (-CH₂-) groups of the ethane-1,2-diolate ligand. This information is crucial for understanding the exact conformation of the chelate ring and for defining any hydrogen bonding networks within the crystal structure. Studies on other complex hydrates and minerals have successfully used neutron diffraction to locate hydrogen atoms and define their bonding. arizona.eduacs.org

Analysis of Disordered Structures: If there is any rotational disorder in the C-C bond of the ligand or if solvent molecules like water are present, neutron diffraction can help to model this disorder accurately.

Magnetic Structures: While this compound is not expected to be magnetic, neutron diffraction is the primary technique for determining the magnetic structure of materials, as neutrons possess a magnetic moment that interacts with unpaired electron spins. stfc.ac.uk

By combining solid-state NMR, X-ray absorption spectroscopy, and neutron diffraction, a complete and detailed structural picture of this compound complexes can be achieved, from the electronic environment of the metal center to the precise positions of all atoms in the crystal lattice.

Spectroscopic Fingerprinting and Theoretical Interpretation of Magnesium Ethane 1,2 Diolate

Vibrational Spectroscopy (Infrared and Raman) and Normal Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural features of molecules by probing their characteristic vibrational modes. wikipedia.org A normal mode analysis, though computationally intensive, can provide a detailed assignment of these vibrations. nih.govbiomachina.org

The vibrational spectrum of magnesium ethane-1,2-diolate is expected to be dominated by the modes of the ethane-1,2-diolate ligand. The primary vibrations of the uncoordinated ethane-1,2-diol (ethylene glycol) molecule include C-H stretching, C-C stretching, C-O stretching, and various bending and torsional modes. docbrown.info Upon coordination to the magnesium ion, significant shifts in the vibrational frequencies of the ligand are anticipated.

The deprotonation of the hydroxyl groups to form the diolate and subsequent coordination to Mg²⁺ would lead to notable changes in the C-O stretching and O-H bending modes. The O-H stretching vibrations, typically observed as a broad band in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹) of ethylene (B1197577) glycol, would be absent in the diolate. The C-O stretching vibrations, expected around 1000-1100 cm⁻¹, would likely shift to higher or lower frequencies upon coordination, reflecting the change in bond order and the kinematic coupling with the new Mg-O bonds.

The C-H stretching vibrations of the ethylene backbone are predicted to occur in the 2850-3000 cm⁻¹ region. docbrown.info The symmetry of the coordinated ligand will influence the IR and Raman activity of these modes. For instance, if the diolate ligand adopts a centrosymmetric (trans) conformation within a polymeric structure, the C-C stretching mode would be Raman active and IR inactive, according to the mutual exclusion rule.

Table 1: Predicted Vibrational Modes for this compound Based on Analogous Compounds. (Note: These are predicted values and assignments based on data from related molecules. Actual experimental values may vary.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique Comments
C-H Stretching2850 - 3000IR, RamanCharacteristic of the ethane (B1197151) backbone.
CH₂ Bending/Scissoring1440 - 1480IR, RamanDeformation of the methylene (B1212753) groups.
CH₂ Wagging/Twisting1200 - 1350IR, RamanOut-of-plane deformations of methylene groups.
C-O Stretching1050 - 1150IR, RamanSensitive to coordination with magnesium.
C-C Stretching850 - 1050RamanMay be weak or inactive in IR depending on symmetry.
Mg-O Stretching300 - 500IR, RamanMetal-ligand vibrations, indicative of coordination.

The vibrations involving the magnesium-oxygen (Mg-O) bonds are of particular interest as they directly probe the coordination environment of the metal center. These metal-ligand stretching modes are typically found in the far-infrared and low-frequency Raman regions, generally between 300 and 500 cm⁻¹. researchgate.netnih.gov The precise frequencies of the Mg-O vibrations would depend on the coordination number and geometry of the magnesium ion, as well as the polymeric or molecular nature of the compound. In analogous metal glycolate (B3277807) complexes, these modes have been identified and assigned through normal coordinate analysis. researchgate.net Theoretical calculations on magnesium-containing species have also helped in identifying these low-frequency modes. nih.gov

Photoelectron Spectroscopy (XPS/UPS) for Electronic Structure and Oxidation States

Photoelectron spectroscopy provides direct information about the electronic structure and elemental composition of a material. X-ray Photoelectron Spectroscopy (XPS) is particularly useful for determining the oxidation states of elements by measuring the binding energies of their core electrons. unipa.it

In the XPS spectrum of this compound, the Mg 2p and O 1s core levels would be of primary interest. For magnesium in an oxidized state, such as in MgO, the Mg 2p peak is typically observed at a binding energy of approximately 50.3–50.8 eV. mdpi.com A similar binding energy would be expected for this compound, confirming the +2 oxidation state of magnesium.

The O 1s spectrum is expected to show a primary peak corresponding to the oxygen atoms in the diolate ligand bonded to magnesium. In magnesium oxide (MgO), the O 1s peak appears around 530.0–531.0 eV. mdpi.com For magnesium hydroxide (B78521) (Mg(OH)₂), the O 1s peak is at a slightly higher binding energy of approximately 532.5 eV. unipa.it It is plausible that the O 1s binding energy for this compound would fall within this range, likely closer to the value for MgO, reflecting the Mg-O-C environment.

Table 2: Predicted Core-Level Binding Energies for this compound. (Note: These are predicted values based on data from related magnesium compounds. Actual experimental values may vary and are subject to charging effects and calibration.)

Core Level Predicted Binding Energy (eV) Comments
Mg 2p50.3 - 51.5Indicative of the Mg²⁺ oxidation state.
O 1s530.5 - 532.0Represents oxygen in the Mg-O-C environment.
C 1s285.0 - 286.5Comprises contributions from C-C and C-O bonds.

Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence band region, providing insight into the molecular orbitals involved in bonding. The valence band spectrum of this compound would be composed of overlapping contributions from the filled orbitals of the diolate ligand and the Mg-O bonds. The spectrum would be expected to show features arising from the C-H, C-C, C-O, and Mg-O bonding orbitals. A detailed interpretation would necessitate theoretical calculations of the density of states (DOS) to assign the observed spectral features.

Theoretical Band Structure Calculations for Electronic Properties

Theoretical band structure calculations are a cornerstone of solid-state physics and materials science, providing fundamental insights into the electronic properties of a material. mdpi.compsu.eduaps.orgresearchgate.net These calculations determine the energy levels that electrons can occupy within a crystalline solid, which are organized into bands. The arrangement of these bands, particularly the valence band (highest occupied band) and the conduction band (lowest unoccupied band), and the energy gap between them (the band gap), dictates whether a material is a conductor, semiconductor, or insulator. mdpi.compsu.eduaps.orgresearchgate.net

For this compound, which can be presumed to exist as a crystalline solid, band structure calculations would be performed on its periodic crystal lattice. These calculations, often employing DFT, would reveal its electronic nature. mdpi.com The calculated band gap would be a critical parameter, indicating the energy required to excite an electron from the valence band to the conduction band, thus influencing its electrical conductivity and optical properties.

A hypothetical table of electronic properties for this compound derived from band structure calculations is provided below for illustrative purposes.

Hypothetical Electronic Properties of Crystalline this compound

Property Calculated Value
Band Gap (Eg) 4.5 eV
Nature of Band Gap Direct
Valence Band Maximum (VBM) -2.1 eV
Conduction Band Minimum (CBM) 2.4 eV

Reactivity, Stability, and Ligand Exchange Dynamics of Magnesium Ethane 1,2 Diolate

Thermal Stability and Decomposition Pathways in Inert Atmospheres

The thermal stability of magnesium alkoxides is influenced by the nature of the alkyl group. Generally, as the size of the alkyl group increases, the thermal decomposition temperature of the magnesium alkoxide decreases. This trend is attributed to the relative strength of the O-R bond in the alkoxide. researchgate.net Studies on analogous simple magnesium alkoxides provide insight into the expected behavior of magnesium ethane-1,2-diolate.

Thermogravimetric analysis (TGA) of simple magnesium alkoxides, such as magnesium methoxide (B1231860) and magnesium ethoxide, reveals a single-step decomposition process in an inert atmosphere. The primary solid decomposition product is magnesium oxide (MgO). researchgate.net For magnesium methoxide, decomposition occurs at approximately 330°C, while magnesium ethoxide decomposes at a lower temperature of about 260°C. researchgate.net This suggests that this compound would also decompose to form magnesium oxide, likely at a temperature within this range or slightly lower, following the established trend of decreasing stability with increasing complexity of the alkoxy group. The gaseous byproducts would result from the decomposition of the ethane-1,2-diolate ligand.

Table 1: Decomposition Temperatures of Simple Magnesium Alkoxides in an Inert Atmosphere

Compound Decomposition Temperature (°C) Solid Product
Magnesium Methoxide ~330 MgO

Note: Data is based on analogous compounds to infer the behavior of this compound.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of materials, including decomposition. For magnesium alkoxides, DSC analysis shows endothermic peaks corresponding to the decomposition process. The activation energy for the thermal decomposition can be calculated from DSC data using methods like the Kissinger method. researchgate.net For magnesium methoxide, the activation energy has been found to be 161 ± 23 kJ/mol, while for magnesium ethoxide, it is 130 ± 24 kJ/mol. researchgate.net This difference further supports the observation that the stability of magnesium alkoxides is dependent on the alkyl group. researchgate.net It is expected that a DSC analysis of this compound would show a distinct endothermic peak corresponding to its decomposition into magnesium oxide.

Table 2: Activation Energies for Thermal Decomposition of Simple Magnesium Alkoxides

Compound Activation Energy (kJ/mol)
Magnesium Methoxide 161 ± 23

Note: Data is based on analogous compounds to infer the properties of this compound.

Solution-Phase Ligand Exchange and Speciation Studies

Magnesium alkoxides are known to undergo ligand exchange reactions in solution, particularly with other alcohols in a process known as alcoholysis. gatech.edu This reactivity allows for the modification of the alkoxide's properties or the synthesis of new alkoxide species. For instance, magnesium ethoxide nanoparticles can react with n-propanol to undergo a ligand exchange, replacing the ethoxide ligands with n-propoxide ligands. gatech.edu This type of reaction demonstrates the dynamic nature of the alkoxy ligands on the magnesium center. The chemical equilibrium for this exchange is:

Mg(OCH₂CH₃)₂ + 2 CH₃CH₂CH₂OH ⇌ Mg(OCH₂CH₂CH₃)₂ + 2 CH₃CH₂OH

This process can be used to synthesize different magnesium alkoxide structures, such as the transformation of nanoparticles into nanowires upon ligand exchange and subsequent condensation polymerization. gatech.edu Similar reactivity is expected for this compound, where the diolate ligand could be exchanged by reacting the compound with a different alcohol.

Hydrolytic Stability in Varying Aqueous Environments

Metal alkoxides are generally susceptible to hydrolysis, and magnesium alkoxides are no exception. The reaction with water is typically rapid and results in the formation of the corresponding metal hydroxide (B78521) and the parent alcohol. For this compound, hydrolysis yields magnesium hydroxide and ethylene (B1197577) glycol:

Mg(OCH₂CH₂O) + 2 H₂O → Mg(OH)₂ + HOCH₂CH₂OH

This high reactivity with water means that this compound must be handled in anhydrous conditions to prevent premature decomposition. This hydrolytic instability is, however, a key feature exploited in sol-gel synthesis, where the controlled hydrolysis of metal alkoxide precursors is used to form metal oxide materials. mdpi.com

Reaction as a Precursor in Organometallic and Inorganic Synthesis

The reactivity of this compound makes it a useful precursor in both organometallic and inorganic synthesis. Simple magnesium alkoxides are used as catalysts in various organic reactions, such as the ring-opening polymerization of lactides and macrolactones. rsc.orgrsc.org The controlled decomposition or hydrolysis of this compound allows for its use in the synthesis of advanced inorganic materials.

This compound is a suitable precursor for the synthesis of magnesium hydroxide (Mg(OH)₂) and magnesium oxide (MgO) materials, including nanoparticles. mdpi.comnanografi.com There are two primary pathways for this application:

Sol-Gel Process : By carefully controlling the hydrolysis of this compound in a solution (often containing ethylene glycol as a solvent), a gel of magnesium hydroxide can be formed. mdpi.comresearchgate.net This gel can then be dried and calcined at elevated temperatures to produce fine, crystalline MgO nanoparticles. nanografi.com

Thermal Decomposition : As discussed in Section 5.1, the direct thermal decomposition of solid this compound under an inert atmosphere yields magnesium oxide. This solvent-free method can be advantageous for producing high-purity ceramic powders.

The use of ethylene glycol as a solvent in modified polyol methods for synthesizing MgO nanoparticles has been shown to be crucial in controlling the morphology and size uniformity of the final product. researchgate.net

Precursor for Advanced Thin Films

While specific research detailing the use of this compound as a direct precursor for the deposition of advanced thin films is not extensively documented in publicly available literature, the broader class of magnesium alkoxides and related organometallic compounds are recognized for their potential in such applications. The principles governing the use of these precursors in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) provide a framework for understanding the potential utility of this compound.

Magnesium-containing thin films, particularly magnesium oxide (MgO), are of significant technological interest due to their unique properties. MgO possesses a wide band gap of approximately 7.8 eV, a high melting point of 2800°C, and a stable cubic crystal structure. These characteristics make it suitable for a variety of applications, including as a protective layer in plasma display panels, a buffer layer for the growth of superconducting films, and as a dielectric material in electronic devices.

The suitability of a precursor for thin film deposition is determined by several key properties, including its volatility, thermal stability, and reactivity. An ideal precursor should be sufficiently volatile to be transported into the deposition chamber in the gas phase, yet stable enough to resist premature decomposition. Its decomposition on the substrate surface should be clean and lead to the formation of a high-purity film.

Various magnesium compounds have been investigated as precursors for MgO thin films. These include magnesium β-diketonates, magnesium N,N-dimethylaminodiboranate, and magnesium acetate (B1210297) tetrahydrate. illinois.eduucl.ac.ukgoogle.com For instance, magnesium acetate tetrahydrate has been utilized in aerosol-assisted chemical vapor deposition (AACVD) to produce MgO films at temperatures between 400 and 600°C. ucl.ac.uk The choice of precursor and deposition technique significantly influences the properties of the resulting thin film, such as its crystallinity, surface morphology, and growth rate. ucl.ac.uk

The general process for depositing MgO thin films from a magnesium precursor via CVD involves the following steps:

Vaporization: The precursor is heated to a temperature sufficient to generate a vapor.

Transport: An inert carrier gas transports the precursor vapor into the reaction chamber.

Deposition: On the heated substrate, the precursor undergoes thermal decomposition, leading to the formation of a solid MgO film and volatile byproducts.

The table below summarizes various magnesium precursors and the techniques used for MgO thin film deposition, providing context for the potential application of this compound.

PrecursorDeposition TechniqueDeposition Temperature (°C)Resulting Film
Magnesium Acetate TetrahydrateAACVD400 - 600MgO
Magnesium N,N-dimethylaminodiboranateCVD225 - 800MgO
Magnesium Nitrate HexahydrateSpray Pyrolysis673 K (400°C)MgO
Mg(tmhd)2 (a β-diketonate)MOCVD600MgO Nanowires

Given its structure as a magnesium alkoxide, this compound could potentially serve as a precursor for MgO thin films. The ethane-1,2-diolate ligand would be expected to decompose upon heating, leaving behind a magnesium oxide residue. However, its actual performance would depend on its specific thermal properties and decomposition pathway, which require further experimental investigation. The volatility of this compound would be a critical factor; precursors with low volatility can be challenging to use in conventional CVD systems. ucl.ac.uk Techniques like AACVD, which utilize a solution of the precursor, can sometimes overcome issues of low volatility. ucl.ac.uk

Advanced Functional Materials Development Featuring Magnesium Ethane 1,2 Diolate

Role as a Precursor for Magnesium-Based Nanomaterials

Magnesium ethane-1,2-diolate is a valuable intermediate in the synthesis of magnesium-based nanomaterials. Its decomposition characteristics under thermal treatment allow for the controlled formation of nanostructured magnesium oxide and provide a pathway to magnesium hydroxide (B78521).

This compound is effectively used as a precursor in the synthesis of magnesium oxide (MgO) nanoparticles, often through processes involving polyols and subsequent thermal treatment. researchgate.net In a typical polyol-mediated thermolysis process, a magnesium salt such as magnesium acetate (B1210297) is dissolved in ethylene (B1197577) glycol, leading to the in-situ formation of a magnesium glycolate (B3277807) intermediate. researchgate.net This intermediate is then subjected to calcination or thermolysis at elevated temperatures to yield MgO nanoparticles. researchgate.netqianggroup.com

The formation and subsequent evaporation of the magnesium glycolate species during the calcination step are crucial for creating highly porous MgO nanostructures. acs.org The thermal decomposition of the magnesium glycolate complex specifically occurs in a temperature range of 320–400°C. researchgate.net This method allows for the fabrication of various MgO morphologies, including micro-sized flower-like nanostructures. qianggroup.com The sol-gel technique represents another viable route, where magnesium alkoxides in ethylene glycol form gels suitable for producing MgO materials, such as ceramic fibers, after thermal processing. researchgate.netpsu.edu

Table 1: Synthesis Conditions for MgO from this compound Precursor

Precursor Route Intermediate Compound Thermal Treatment Resulting Material Source(s)
Polyol-mediated thermolysis Magnesium Glycolate Decomposition at 320-400°C MgO Nanoparticles researchgate.net
Calcination Magnesium Glycolate - Flower-like MgO nanostructures qianggroup.com

While direct synthesis of magnesium hydroxide (Mg(OH)₂) from this compound is not extensively documented, the compound serves as a key precursor to MgO, which can then be converted to Mg(OH)₂. The MgO nanoparticles produced from the thermal decomposition of this compound can be hydrated through reaction with water to form magnesium hydroxide nanostructures. This two-step process leverages the controlled synthesis of the oxide as a template for forming the hydroxide. Furthermore, as a magnesium alkoxide, this compound can undergo hydrolysis, a common reaction for this class of compounds to form metal hydroxides, suggesting a potential direct route for synthesis.

Integration into Catalytic Systems and Surface Chemistry

Materials derived from this compound exhibit significant potential in catalysis and surface-based applications. The ability to generate high-surface-area MgO with specific surface properties makes this precursor particularly useful.

Magnesium oxide materials produced from this compound precursors have demonstrated notable activity as heterogeneous catalysts. Specifically, flower-like MgO nanostructures derived from a magnesium glycolate intermediate function as effective solid base catalysts for organic reactions such as the Claisen-Schmidt condensation. qianggroup.com The catalytic performance is attributed to the basic nature of the magnesium sites on the surface of the MgO. The precursor choice and synthesis method are critical in defining the morphology and surface characteristics of the final catalytic material, which in turn govern its activity and selectivity.

The porous nature and high surface area of MgO synthesized via the this compound route make it an excellent adsorbent for various environmental and biomedical applications. qianggroup.comacs.org Research has shown that MgO hierarchical structures derived from this precursor are efficient at removing dyes, such as methylene (B1212753) blue, from aqueous solutions. qianggroup.com

Furthermore, a synthesis method using diols like ethylene glycol to create magnesium glycolate intermediates leads to large-pore mesoporous magnesium oxide nanoparticles. acs.org These materials exhibit a high capacity for carbon dioxide capture and show significant adsorption of various macromolecules and small molecules. acs.org The enhanced adsorption capability is directly linked to the unique porous architecture created during the synthesis and calcination process involving the diolate intermediate. acs.org

Table 2: Molecules Adsorbed by MgO Derived from this compound Precursors

Adsorbate Category Specific Molecule(s) Application Area Source(s)
Gases Carbon Dioxide (CO₂) Carbon Capture acs.org
Dyes Methylene Blue Wastewater Treatment qianggroup.com
Biomolecules Proteins, Lipids Biomedical acs.org

This compound in Polymer Additives and Composites

This compound finds application as both a direct additive and a precursor in the formulation of polymers and composites. It can be incorporated into solutions to modify fluid properties or used to generate ceramic components within a composite structure.

In some formulations, magnesium glycolate is listed as a potential component in super-concentrate additive solutions for heat transfer fluids, where it can function alongside water-soluble polymers and other salts to inhibit corrosion or prevent scale. google.comiitkgp.ac.ingoogle.com

A more direct application in composites involves the "magnesium ethylene glycolate route" for producing ceramic fibers. psu.edu In this sol-gel process, a gel formed from a magnesium alkoxide and ethylene glycol is extruded to create precursor fibers. researchgate.netpsu.edu These flexible precursor fibers are then subjected to high-temperature annealing and sintering, which decomposes the organic components and results in the formation of solid magnesium oxide fibers. psu.edu This process illustrates the role of this compound as a processable intermediate for fabricating ceramic-reinforced materials.

Potential in Solid Electrolyte and Ion Conductor Research

The pursuit of next-generation energy storage systems has identified magnesium-ion batteries (MIBs) as a promising alternative to lithium-ion technologies, owing to magnesium's high theoretical volumetric capacity, natural abundance, and inherent safety advantages. sci-hub.senih.gov A critical component hindering the advancement of MIBs is the development of suitable electrolytes, particularly solid-state electrolytes that can overcome the limitations of liquid systems, such as dendrite formation and electrolyte decomposition. sci-hub.senih.gov Within this context, magnesium alkoxides, a class of compounds to which this compound belongs, have emerged as a subject of significant research interest for creating novel ion conductors.

Magnesium alkoxides are compounds formed by the reaction of magnesium with an alcohol. This compound, systematically named magnesium 1,2-ethanediolate and also known as magnesium ethylene glycolate, is a divalent alkoxide derived from ethylene glycol. nih.gov Its structure, featuring two oxygen atoms that can chelate a magnesium ion, presents unique possibilities for designing ion conduction pathways. While research on this compound for solid electrolytes is still nascent, the broader family of magnesium alkoxides has shown considerable potential. These materials are often explored in combination with other compounds, such as magnesium halides or Lewis acids like aluminum chloride, to form conductive electrolyte systems. nih.govumich.edu

The primary advantage of alkoxide-based systems lies in their potential to facilitate Mg²⁺ mobility. The electronegative oxygen atoms in the alkoxide ligands can coordinate with magnesium ions, while the organic component of the molecule can influence the material's morphology and ionic pathways. For instance, research on various magnesium alkoxide electrolytes has demonstrated that the steric and electronic properties of the alkyl or aryl groups can be tuned to enhance ionic conductivity and electrochemical stability. nih.govumich.edu Fluorinated alkoxides, for example, have been shown to improve the anodic stability of the electrolyte to over 3.0 V vs Mg/Mg²⁺. acs.org

This compound, with its short and flexible ethane (B1197151) bridge, could potentially form polymeric or oligomeric structures that create channels for magnesium ion transport. The presence of two binding sites on a single molecule might lead to the formation of coordinated polymer chains or network structures, which are desirable for solid-state ion conduction. The development of metal-organic frameworks (MOFs) as solid-state electrolytes has shown that a high density of open metal sites can capture anions and allow for the free mobility of Mg²⁺ ions within pores, achieving ionic conductivities on the order of 10⁻⁷ S cm⁻¹ at room temperature. frontiersin.org A similar principle could apply to structures formed from this compound.

The table below presents research findings on the ionic conductivity of various magnesium alkoxide-based electrolyte systems, providing a comparative context for the potential performance of materials derived from this compound.

Electrolyte SystemIonic Conductivity (S/cm)Temperature (°C)Reference
Mg(OPh)₂:AlCl₃ in THF1.61 x 10⁻³Room Temperature princeton.edu
Mg(OtBu)₂:AlCl₃ in THF1.32 x 10⁻³Room Temperature princeton.edu
Mg(OiPr)₂:AlCl₃ in THF1.16 x 10⁻³Room Temperature princeton.edu
Mg(BH₄)(NH₂)1 x 10⁻⁶150 frontiersin.org
Mg(BH₄)(NH₂) (optimized synthesis)3 x 10⁻⁶100 frontiersin.org
MIT-20-MgBr₂ (MOF)8.8 x 10⁻⁷Room Temperature frontiersin.org
Mg(AlCl₂EtBu)₂/tetraglyme/PVDF gel3.7 x 10⁻³25 nih.gov
1.2 M ((CF₃)₂(CH₃))COMgCl + 0.2 M AlCl₃ in THF3.5 x 10⁻³Room Temperature acs.org

Applications in Precursor Chemistry for Ceramic Materials

This compound holds significant promise as a precursor in the synthesis of advanced ceramic materials, particularly magnesium-containing oxides such as magnesium oxide (MgO) and magnesium aluminate spinel (MgAl₂O₄). The use of molecular precursors like metal alkoxides is a well-established strategy in materials chemistry to produce high-purity, homogeneous ceramic powders with controlled particle size and morphology at lower temperatures compared to traditional solid-state reaction methods. sci-hub.seresearchgate.net

The sol-gel process is a common method where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to yield the final ceramic product. Magnesium alkoxides, including magnesium ethoxide and methoxide (B1231860), have been successfully used as precursors for MgO and MgAl₂O₄. researchgate.netx-mol.com this compound, acting as a di-functional alkoxide, can be an effective precursor in such syntheses. Its chemical structure allows it to act as a chelating agent, potentially influencing the hydrolysis and condensation reactions in a way that provides enhanced control over the final material's microstructure.

Research has shown that ethylene glycol itself can be used as a solvent and a template in the synthesis of hierarchical MgO structures. elsevierpure.com In an ethylene glycol-mediated process, an intermediate of magnesium glycolate was formed, which upon calcination, yielded flower-shaped hollow MgO microspheres with a high surface area. elsevierpure.com This suggests that this compound, being the magnesium salt of ethylene glycol, is a direct and highly relevant precursor for producing nanostructured MgO. The thermal decomposition of this precursor would involve the removal of the organic component, leaving behind a network of magnesium oxide.

Similarly, in the synthesis of magnesium aluminate spinel (MgAl₂O₄), a ceramic known for its excellent thermal, mechanical, and optical properties, alkoxide-based precursors are favored for achieving high purity and sinterability. sci-hub.sesciopen.com The synthesis of MgAl₂O₄ often involves the co-hydrolysis of magnesium and aluminum alkoxides. A study on the synthesis of spinel directly from Al(OH)₃, MgO, and triethanolamine (B1662121) in ethylene glycol demonstrated the formation of a polymer-like double alkoxide precursor. acs.org This precursor could be pyrolyzed to form a solid solution at 700 °C, which transformed into pure spinel at 1200 °C, a significantly lower temperature than conventional solid-state methods which require temperatures above 1600 °C. acs.orgnih.gov The use of this compound as the magnesium source in such a system could offer advantages in terms of precursor homogeneity and reactivity.

The properties of the final ceramic material are highly dependent on the characteristics of the precursor and the synthesis conditions. The table below summarizes some of the key properties of MgO and MgAl₂O₄ ceramics produced from various synthesis routes, including those involving alkoxide precursors.

Ceramic MaterialPrecursor/Synthesis MethodKey PropertiesReference
MgOEthylene glycol-mediated hydrothermal synthesisHierarchical flower-shaped hollow microspheres, high surface area. elsevierpure.com
MgOCalcination of Mg(OH)₂ from activated sinteringHigh-purity MgO with many lattice defects. nih.gov
MgAl₂O₄Alkoxide precursor with freeze-dryingHigh sinterability, can produce transparent polycrystalline ceramics. x-mol.com
MgAl₂O₄Double alkoxide precursor from Al(OH)₃, MgO, and triethanolamine in ethylene glycolHigh surface area (up to 160 m²/g), forms pure spinel at 1200 °C. acs.org
MgAl₂O₄Solid-state reaction of MgO and Al₂O₃Requires high temperatures (>1600 °C) for synthesis. nih.gov
MgAl₂O₄Mechanochemical activation of alkoxide-derived powderDense ceramics with grain size of 60-65 nm at 1400°C. researchgate.net

Computational Chemistry and Theoretical Modeling of Magnesium Ethane 1,2 Diolate Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic properties of magnesium compounds. It provides a balance between accuracy and computational cost, making it suitable for analyzing systems like magnesium ethane-1,2-diolate.

In a simple monomeric form, Mg(OCH₂CH₂O), the diolate ligand would likely act as a bidentate chelate, forming a five-membered ring with the magnesium atom. DFT calculations on similar magnesium alkoxide systems suggest that magnesium typically favors a coordination number of four or more. nih.gov Therefore, in the absence of other ligands, monomeric this compound would be coordinatively unsaturated. This unsaturation is a driving force for aggregation, leading to the formation of dimers or larger clusters where the oxygen atoms of the diolate ligand bridge between two or more magnesium centers.

The energetics of these different forms can be calculated to predict their relative stabilities. For instance, the energy difference between a monomeric and a dimeric structure would indicate the thermodynamic favorability of dimerization.

Table 1: Hypothetical Geometrical Parameters for a Monomeric Mg(OCH₂CH₂O) Unit Based on DFT Optimizations of Related Systems

ParameterPredicted Value RangeDescription
Mg-O Bond Length1.90 - 2.10 ÅThe distance between the magnesium atom and an oxygen atom of the diolate ligand.
O-Mg-O Angle85° - 95°The angle formed by the two oxygen atoms and the central magnesium atom in the chelate ring.
C-C Bond Length1.50 - 1.55 ÅThe distance between the two carbon atoms in the ethane (B1197151) backbone.
O-C-C-O Dihedral Angle50° - 65° (gauche)The torsional angle of the diolate ligand, which is typically in a gauche conformation when chelated.

Note: These values are illustrative and based on typical bond lengths and angles found in computationally studied magnesium alkoxides and related metal-organic complexes.

Understanding the charge distribution is key to deciphering the nature of the chemical bonds within this compound. DFT calculations can map the electron density and assign partial atomic charges using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]).

The bonding in this compound is expected to be highly ionic. The magnesium atom, being electropositive, will bear a significant positive charge, while the electronegative oxygen atoms of the diolate ligand will carry negative charges. NBO analysis would likely reveal a charge of close to +2 on the magnesium center, consistent with its formal oxidation state. This charge separation dictates the compound's reactivity, particularly the nucleophilicity of the oxygen atoms.

Orbital analysis, based on the Kohn-Sham orbitals generated by DFT, provides insight into the bonding interactions. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the oxygen atoms of the diolate ligand, reflecting their electron-rich nature. The lowest unoccupied molecular orbital (LUMO) would likely be centered on the magnesium ion, indicating its capacity to accept electron density as a Lewis acid. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability.

Ab Initio and Semi-Empirical Calculations for Molecular Properties

While DFT is widely used, other computational methods can also be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, offer higher accuracy for calculating molecular properties, albeit at a greater computational expense. These methods could be used to benchmark the results from DFT for smaller model systems of this compound to ensure the chosen functional is appropriate.

Semi-empirical methods, which use parameters derived from experimental data, are much faster and can be applied to larger systems. However, their accuracy can be variable. They could be employed for preliminary explorations of large clusters or for simulating the dynamics of extended structures where higher-level theories would be computationally prohibitive.

Molecular Dynamics (MD) Simulations of Solution Behavior and Solid-State Dynamics

Molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations can elucidate its behavior in different environments.

In solution, MD simulations could predict how solvent molecules arrange around the this compound species. The simulation would model the solvation shell and could reveal specific interactions, such as the coordination of solvent molecules (e.g., tetrahydrofuran, alcohols) to the magnesium center. nih.gov This is particularly important as the coordination of solvent can break up larger aggregates that may exist in the solid state, leading to different reactive species in solution. Simulations could also be used to calculate properties like the diffusion coefficient of the solvated species.

In the solid state, MD can be used to study the vibrational properties and thermal motions of the atoms within the crystal lattice. It can help in understanding phase transitions and the mechanical properties of the bulk material.

Prediction of Novel Coordination Modes and Extended Structures

Computational modeling is a valuable tool for predicting new and potentially stable structures that have not yet been synthesized. For this compound, theoretical calculations can explore various coordination modes beyond the simple bidentate chelation. The ethane-1,2-diolate ligand could, for example, act as a bridging ligand between two, three, or even four magnesium centers.

By computationally assembling these building blocks, novel extended structures, such as one-dimensional chains, two-dimensional layers, or three-dimensional metal-organic frameworks (MOFs), can be predicted. DFT calculations would be used to assess the thermodynamic stability of these hypothetical structures. Such studies could guide synthetic chemists in targeting new materials with potentially interesting properties, for example, in catalysis or as precursors for magnesium oxide nanomaterials. The coordination sphere of magnesium in such structures is flexible, with computational studies of related species showing that coordination numbers of four, five, or six are common, often involving distorted geometries. nih.gov

Computational Exploration of Reaction Mechanisms

DFT is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides detailed mechanistic insights that are often difficult to obtain experimentally.

For this compound, computational studies could explore its role in various reactions. For example, as a magnesium alkoxide, it is a potential catalyst for ring-opening polymerization of lactones or as a base in organic synthesis. DFT calculations could model the step-by-step mechanism of such a catalytic cycle, identifying the rate-determining step and clarifying the role of the magnesium center.

A relevant example from the literature involves the formation of an ethenediolate complex bridging a chromium and a magnesium center. DFT calculations on this system elucidated a multi-step process for the C-C bond formation, proceeding through oxymethylene and acyl intermediates, followed by a 1,2-hydride shift. This highlights the utility of computational methods in unraveling complex reaction pathways involving species related to this compound.

Emerging Research Directions and Future Perspectives in Magnesium Ethane 1,2 Diolate Chemistry

Design and Synthesis of Novel Derivatized Magnesium Ethane-1,2-diolates

The parent magnesium ethane-1,2-diolate serves as a scaffold for the synthesis of a vast array of derivatized compounds with tailored properties. The future in this area lies in the strategic modification of the diolate ligand to control the steric and electronic environment around the magnesium center.

Key Research Thrusts:

Steric Encumbrance: The introduction of bulky substituents on the ethylene (B1197577) glycol backbone is a promising strategy. Research on other magnesium alkoxides has shown that sterically demanding ligands can lead to the formation of mononuclear complexes, such as Mg(OCAdtBuPh)₂(THF)₂, by preventing the aggregation typical of simpler alkoxides. rsc.org Applying this concept, derivatized ethane-1,2-diols with bulky groups (e.g., tert-butyl, phenyl, or adamantyl) could be used to synthesize soluble, well-defined this compound analogues. These derivatives would be valuable as catalysts and precursors for materials synthesis.

Functional Groups: Incorporating functional groups (e.g., ethers, amines, or phosphines) into the diolate ligand can introduce new coordination sites. This could lead to the formation of intramolecularly stabilized complexes with unique reactivity or the ability to act as bifunctional ligands for the construction of heterometallic systems.

Chiral Derivatives: The synthesis of chiral this compound derivatives, starting from enantiomerically pure diols, is a significant area for future exploration. The synthesis of homochiral diastereomers of other magnesium bis(alkoxide) complexes has been demonstrated, suggesting that similar selectivity could be achieved with chiral diolate ligands. rsc.org Such complexes are highly sought after for applications in asymmetric catalysis.

Table 1: Potential Derivatized Ethane-1,2-diol Ligands and Their Synthetic Goals

Ligand Backbone Substituent Type Potential Synthetic Goal
Ethane-1,2-diol Bulky Alkyl/Aryl (e.g., tert-butyl, mesityl) Mononuclear, soluble catalysts
Ethane-1,2-diol Donor Groups (e.g., -OMe, -NMe₂) Intramolecularly stabilized complexes
(R,R)- or (S,S)-Cyclohexane-1,2-diol Chiral Alkyl Asymmetric catalysts

Exploration of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating the Ligand

Magnesium is an ideal metal for creating lightweight MOFs for applications like gas storage. usf.eduotago.ac.nzotago.ac.nz While ligands such as carboxylates have been predominantly used, the ethane-1,2-diolate ligand offers a different geometry and connectivity.

Future research will likely focus on:

Mixed-Ligand MOFs: A promising direction is the use of this compound as a secondary building unit (SBU) in conjunction with traditional carboxylate linkers like 1,3,5-benzenetricarboxylate (BTC). usf.edu The diolate could cap magnesium clusters or act as a compact, charge-balancing linker, influencing the final topology and pore environment of the MOF.

Homoleptic Diolate Frameworks: The synthesis of frameworks built exclusively from magnesium and ethane-1,2-diolate or its derivatives is a more challenging but potentially rewarding goal. This would require careful control over coordination chemistry to extend the structure into one, two, or three dimensions. The formation of 1D chains has been observed in some magnesium-ligand systems and could be a starting point. otago.ac.nzotago.ac.nz

Functional Pore Surfaces: By using derivatized ethane-1,2-diolate ligands with pendant functional groups, it would be possible to create MOFs with tailored pore surfaces. For example, ligands bearing basic amine groups could enhance CO₂ adsorption, while chiral groups could enable enantioselective separations.

Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring

Understanding the formation and reactivity of this compound requires sophisticated analytical techniques that can probe reaction mechanisms in real-time.

Emerging Techniques and Applications:

In Situ Raman and IR Spectroscopy: These techniques are powerful for monitoring changes in coordination and bond formation. For instance, in situ Raman spectroscopy has been used to monitor hydrothermal reactions up to 300°C. geochemicalperspectivesletters.org This could be applied to study the solvothermal synthesis of this compound-based MOFs, providing insights into nucleation and growth. Similarly, matrix isolation IR spectroscopy has been used to characterize novel magnesium-containing species, a technique that could be adapted to study reactive intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While solid-state NMR is established, advanced solution-state NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study the aggregation state of derivatized diolates in solution. ¹H NMR has already been shown to be effective in identifying the formation of single diastereomers in chiral magnesium alkoxide systems. rsc.org

X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS and XANES can provide detailed information about the local coordination environment (bond distances, coordination number) of the magnesium atoms, even in amorphous or solution phases where single-crystal X-ray diffraction is not possible.

Development of Hybrid Materials Incorporating this compound Units

Beyond MOFs, this compound can be incorporated into other types of hybrid materials, combining the properties of the inorganic magnesium-diolate unit with an organic or inorganic matrix. Research in this area is motivated by the successful synthesis of other hybrid frameworks containing magnesium with ligands like squarate and glutarate.

Future Research Avenues:

Polymer Composites: Dispersing nano-sized this compound particles within a polymer matrix could lead to composites with enhanced thermal stability or flame-retardant properties. The diolate could act as a cross-linking agent or as a scavenger for acidic byproducts of polymer degradation.

Surface Modification of Oxides: Grafting this compound onto the surface of silica (B1680970) or titania could create novel heterogeneous catalysts. The magnesium sites would act as Lewis acid centers, while the organic diolate backbone could be further functionalized.

Sol-Gel Precursors: Using derivatized, soluble magnesium ethane-1,2-diolates as precursors in sol-gel processes could allow for the synthesis of mixed-oxide materials (e.g., Mg-Si-O or Mg-Ti-O) with high homogeneity at lower processing temperatures.

Synergistic Research with Other Main Group and Transition Metal Diolates

The properties of this compound can be augmented by combining it with other metals. This synergistic approach can lead to materials and molecules with properties that are not accessible from the single-metal components.

Promising Research Directions:

Heterobimetallic Complexes: The reaction of this compound with organometallic precursors of other metals can yield discrete heterobimetallic molecules. Research on related systems has shown that binuclear diolates of aluminum and gallium can serve as ligands for transition metals. researchgate.net Similarly, 1,2-dimagnesioethanes react with zinc and cadmium compounds to form new bimetallic structures. nih.govmatilda.science These mixed-metal complexes could exhibit unique catalytic activity, acting as cooperative catalysts where one metal center activates the substrate and the other facilitates bond formation.

Mixed-Metal MOFs and Frameworks: Incorporating a secondary metal (e.g., Al³⁺, Zn²⁺, or Ti⁴⁺) into a this compound-based MOF could enhance its stability, introduce redox activity, or create specific catalytic sites.

Doping of Metal Oxides: this compound can serve as a well-defined precursor for doping metal oxides with magnesium. Thermal decomposition of a hybrid material containing both magnesium diolate and a transition metal carboxylate, for example, could lead to a highly dispersed magnesium-doped transition metal oxide with improved catalytic performance.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing magnesium ethane-1,2-diolate with high purity, and how can reagent quality impact outcomes?

  • Methodological Answer : Use magnesium diethoxide (Mg(OEt)₂) as a precursor, as its high purity (>97.0%) minimizes side reactions . Reflux magnesium ribbon in anhydrous ethanol under inert gas (N₂/Ar) to prevent oxidation. Monitor reaction progress via gravimetric analysis or titration. Purity can be verified using elemental analysis (C/H/O content) and X-ray diffraction (XRD) to confirm crystalline structure.

Q. How can the empirical formula of this compound be determined experimentally?

  • Methodological Answer : Perform combustion analysis to quantify Mg, C, H, and O content. For example, burn a known mass of the compound and measure CO₂ (C), H₂O (H), and residual MgO (Mg) masses. Use stoichiometric ratios (e.g., as in MgO synthesis, where 3.888g Mg yields 6.488g MgO ) to calculate molar ratios. Pair with spectroscopic techniques (FT-IR, NMR) to confirm functional groups like -OH and Mg-O bonds.

Q. What are standard protocols for analyzing this compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability assays by dissolving the compound in buffered solutions (pH 2–12). Monitor decomposition via UV-Vis spectroscopy or HPLC. For instance, in acidic media (pH < 5), Mg²⁺ may leach into solution, detectable via atomic absorption spectroscopy (AAS). Compare results with thermodynamic data for analogous magnesium complexes .

Advanced Research Questions

Q. How does this compound participate in catalytic oxidation reactions, and what mechanistic insights exist?

  • Methodological Answer : In chromium(VI)-catalyzed oxidations, ethane-1,2-diol derivatives form ester intermediates with Cr(VI), which decompose via protonation . For this compound, use kinetic studies (varied [substrate], [H⁺]) to identify rate laws. Monitor intermediates using stopped-flow spectroscopy or in situ Raman spectroscopy. Compare with promoted reactions using 1,10-phenanthroline to enhance electron transfer .

Q. What coordination chemistry principles govern this compound’s interaction with transition metals in supramolecular systems?

  • Methodological Answer : The diol moiety can act as a bidentate ligand. Synthesize heterometallic complexes (e.g., Ni²⁺ or Co²⁺) and characterize using single-crystal XRD and magnetic susceptibility measurements. Reference studies on ethane-1,2-diamine complexes, where ligand substitution (e.g., [Ni(H₂O)₆]²⁺ → [Ni(en)₃]²⁺) causes color changes from green to violet .

Q. How can isotopic labeling (e.g., ¹⁸O) elucidate the oxygen source in this compound’s formation pathways?

  • Methodological Answer : React ¹⁸O-enriched KMnO₄ with ethene to track oxygen incorporation into ethane-1,2-diol . Analyze mass spectra for peaks at m/z 62 (native O) vs. m/z 64 (¹⁸O-labeled). Apply similar labeling to this compound synthesis to distinguish oxygen origins (e.g., solvent vs. precursor).

Q. What role does this compound play in gas hydrate inhibition, and how do thermodynamic models predict its efficacy?

  • Methodological Answer : Evaluate hydrate dissociation conditions using high-pressure cells with methane/water systems. Compare inhibition performance with methanol or triethylene glycol . Use the van der Waals-Platteeuw model to predict phase equilibria. Measure hydrate suppression temperatures via differential scanning calorimetry (DSC).

Data Contradictions & Resolution

Q. Conflicting reports exist on this compound’s solubility in aqueous vs. organic solvents. How can researchers reconcile these discrepancies?

  • Methodological Answer : Conduct solubility tests in solvents (water, ethanol, DMSO) at controlled temperatures (25°C, 40°C). Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with molecular dynamics simulations to predict solvation shells. Note that solubility may vary with hydration state (e.g., dihydrate vs. anhydrous forms) .

Q. Why do computational studies of this compound’s enthalpy of vaporization conflict with experimental data?

  • Methodological Answer : Discrepancies arise from approximations in quantum-chemical (QC) methods. Validate QC results (e.g., DFT with B3LYP functional) against transpiration-measured vapor pressures . Adjust for lattice energy contributions in solid-state systems. Use group-additivity (GA) models to refine predictions.

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and high-purity reagents (>95% ) to avoid Mg(OH)₂ byproducts.
  • Characterization : Combine XRD, FT-IR, and NMR to resolve structural ambiguities.
  • Data Validation : Cross-check experimental results with computational models (e.g., GA, QC) for thermodynamic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.